![molecular formula C14H7Cl2F3N2O3 B5165725 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B5165725.png)
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is a complex organic compound characterized by its multiple functional groups, including chloro, nitro, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the nitration of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide using nitric acid and sulfuric acid under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure controls to ensure the purity and yield of the product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or oxime derivatives.
Reduction: The nitro group can be reduced to an amine group, resulting in different derivatives.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Typical reducing agents are iron and hydrogen gas.
Substitution: Nucleophiles such as hydroxide or alkoxide ions are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitroso derivatives and oximes.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the effects of chloro and trifluoromethyl groups on biological systems. It can be used as a probe to investigate enzyme inhibition and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the chemical industry, this compound is used in the production of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide exerts its effects depends on its molecular targets and pathways. The nitro group can interact with biological targets, leading to the inhibition of specific enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound's binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)benzenesulfonamide
2-Chloro-5-(trifluoromethyl)aniline
Uniqueness: 4-Chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide is unique due to its combination of nitro, chloro, and trifluoromethyl groups, which confer distinct chemical and biological properties compared to similar compounds
Eigenschaften
IUPAC Name |
4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2F3N2O3/c15-9-4-2-8(14(17,18)19)6-11(9)20-13(22)7-1-3-10(16)12(5-7)21(23)24/h1-6H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBQNQOOZVLGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
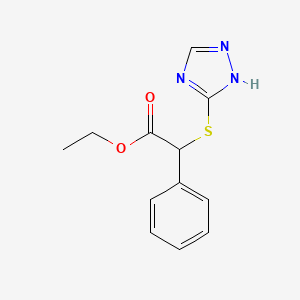
![11-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5165660.png)
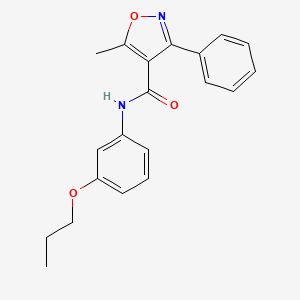
![5-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]pentanoic acid](/img/structure/B5165666.png)
![2'-(4-chlorophenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B5165669.png)
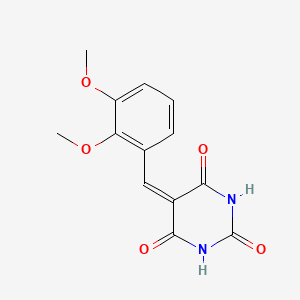
![N-[(2,5-dimethoxyphenyl)methyl]-1H-indazol-6-amine](/img/structure/B5165684.png)
![3-[(3-Fluorophenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5165699.png)
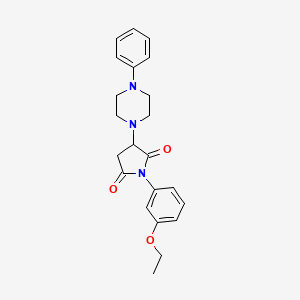
![N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B5165714.png)
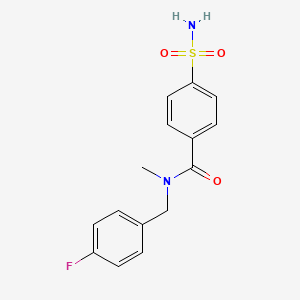
![(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5165731.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B5165742.png)
